molecular formula C17H25Cl2N B13761016 cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride CAS No. 62373-85-7

cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride

Cat. No.: B13761016
CAS No.: 62373-85-7
M. Wt: 314.3 g/mol
InChI Key: BFFCLLYUCFWJSF-IIXQMZGWSA-N
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Description

cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride: is a complex organic compound featuring a bicyclo[222]octane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride typically involves multiple steps. One common approach is the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, and subsequent functionalization steps introduce the m-chlorophenyl and dimethylaminomethyl groups .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(222)octane hydrochloride is unique due to its specific substitution pattern and the presence of the m-chlorophenyl and dimethylaminomethyl groups

Properties

CAS No.

62373-85-7

Molecular Formula

C17H25Cl2N

Molecular Weight

314.3 g/mol

IUPAC Name

[(2R,3S)-3-(3-chlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C17H24ClN.ClH/c1-19(2)11-16-12-6-8-13(9-7-12)17(16)14-4-3-5-15(18)10-14;/h3-5,10,12-13,16-17H,6-9,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1

InChI Key

BFFCLLYUCFWJSF-IIXQMZGWSA-N

Isomeric SMILES

C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC(=CC=C3)Cl.[Cl-]

Canonical SMILES

C[NH+](C)CC1C2CCC(C1C3=CC(=CC=C3)Cl)CC2.[Cl-]

Origin of Product

United States

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